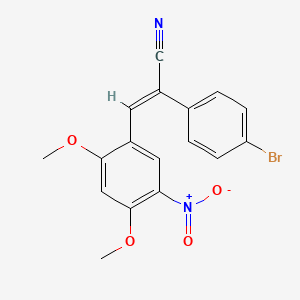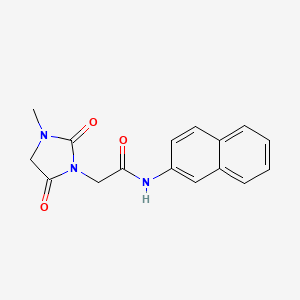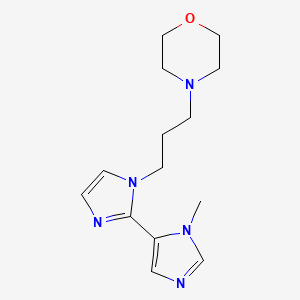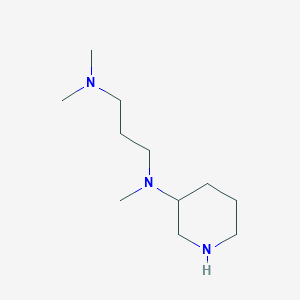
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, also known as BDMAN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of material science, medicinal chemistry, and organic synthesis. BDMAN is a yellow crystalline solid with a molecular weight of 396.2 g/mol and a melting point of 171-173°C.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions, as a building block for the synthesis of organic materials, and as a potential anticancer agent. In one study, 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile was used as a fluorescent probe for detecting copper ions in living cells, demonstrating its potential for use in biological imaging. In another study, 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile was used as a building block for the synthesis of a new type of organic material with potential applications in optoelectronics.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, which is necessary for cell division. This mechanism is similar to that of other anticancer agents, such as paclitaxel and vinblastine. 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have cytotoxic effects on a variety of cancer cell lines, including ovarian, breast, and lung cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation. However, the biochemical and physiological effects of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. It also has potential applications in a variety of fields, including material science, medicinal chemistry, and organic synthesis. However, one limitation of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its cytotoxicity, which limits its use in certain types of experiments. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues.
Direcciones Futuras
There are several potential future directions for research on 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile. One area of interest is the development of new anticancer agents based on the structure of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile. Another area of interest is the use of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile as a building block for the synthesis of new types of organic materials with potential applications in optoelectronics and other fields. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, which could lead to new insights into its potential applications.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile involves the reaction between 2,4-dimethoxy-5-nitrobenzaldehyde and 4-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The reaction is catalyzed by palladium acetate and triphenylphosphine, and the product is purified by recrystallization from ethanol. The yield of 2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is typically around 65-70%.
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c1-23-16-9-17(24-2)15(20(21)22)8-12(16)7-13(10-19)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQPCMOJVHISRA-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-bromophenyl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B5493137.png)
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)
![3-(1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5493182.png)



![4-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azetidin-3-yl]morpholine](/img/structure/B5493221.png)
![1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone hydrobromide hydrate](/img/structure/B5493229.png)
![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5493236.png)
![4-allyl-4-methoxy-1-{[5-(phenoxymethyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B5493239.png)
![2-cyclohexyl-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5493245.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-N-isopropyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5493247.png)